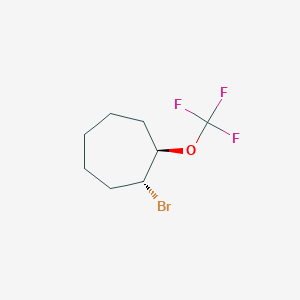
1-Bromo-2-(trifluoromethoxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(trifluoromethoxy)cycloheptane is an organic compound characterized by a bromine atom and a trifluoromethoxy group attached to a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(trifluoromethoxy)cycloheptane typically involves the bromination of 2-(trifluoromethoxy)cycloheptane. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(trifluoromethoxy)cycloheptane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted cycloheptanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to ketones or aldehydes.
Applications De Recherche Scientifique
1-Bromo-2-(trifluoromethoxy)cycloheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cycloheptane involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in different types of chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-methoxycycloheptane
- 1-Bromo-2-(trifluoromethyl)cycloheptane
- 1-Bromo-2-(difluoromethoxy)cycloheptane
Uniqueness
1-Bromo-2-(trifluoromethoxy)cycloheptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Propriétés
Formule moléculaire |
C8H12BrF3O |
|---|---|
Poids moléculaire |
261.08 g/mol |
Nom IUPAC |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cycloheptane |
InChI |
InChI=1S/C8H12BrF3O/c9-6-4-2-1-3-5-7(6)13-8(10,11)12/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
CFKAQKXJRIXLSY-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](CC1)Br)OC(F)(F)F |
SMILES canonique |
C1CCC(C(CC1)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



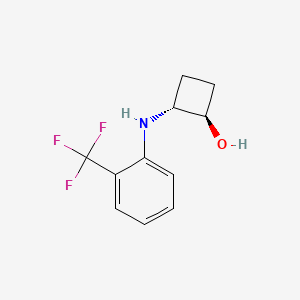
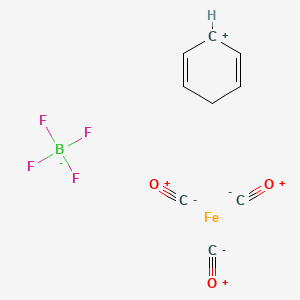
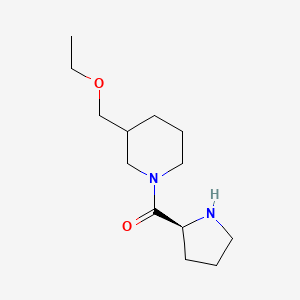
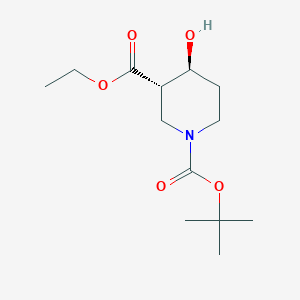
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
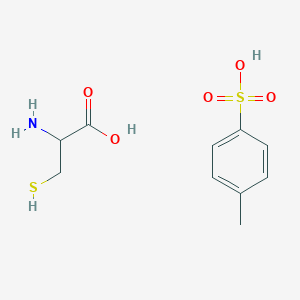
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
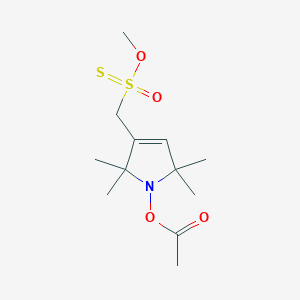
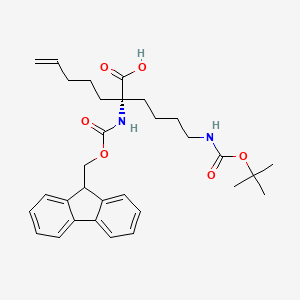
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
